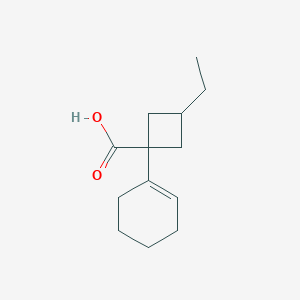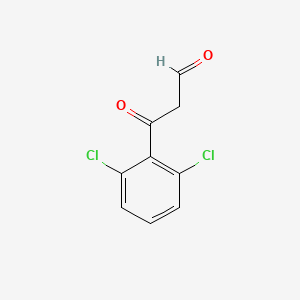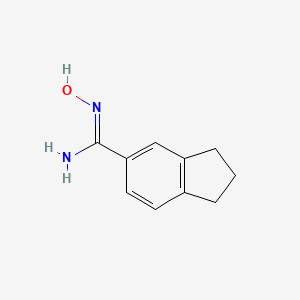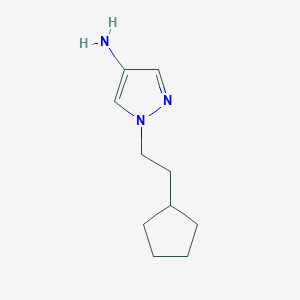
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes an iodine atom, a thiolane ring, and a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor followed by the introduction of the propoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The propoxy group can be introduced through a nucleophilic substitution reaction using a suitable alkoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and propoxy groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its iodine and propoxy groups. The iodine atom can participate in halogen bonding, while the propoxy group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-4-(2-methylpropoxy)aniline
- 3-Iodo-4-isobutoxyaniline
Uniqueness
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which distinguishes it from other similar compounds. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H15IO3S |
|---|---|
Poids moléculaire |
318.17 g/mol |
Nom IUPAC |
3-iodo-4-(2-methylpropoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15IO3S/c1-6(2)3-12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3 |
Clé InChI |
JGEDEIDODOWKHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1CS(=O)(=O)CC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)
![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)



![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)

![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)





